Glucosylisomaltol

Food Chemistry Thermal Processing Maillard Reaction

Glucosylisomaltol (CAS 85559-61-1) is a specialized O-glycosyl Maillard reaction product serving as a precise chemical marker for advanced-stage non-enzymatic browning in thermally processed cereal-based foods. Unlike generic indicators such as HMF or furosine, its formation is specifically tied to maltose degradation pathways, enabling unambiguous quantification of heat-induced quality changes in pasta, bread, biscuits, and baby cereals. Procure this high-purity reference standard to establish validated LC-MS/MS methods, differentiate low-heat from high-heat processed products, and substantiate 'gently dried' or 'traditionally produced' claims with objective analytical evidence.

Molecular Formula C12H16O8
Molecular Weight 288.25 g/mol
Cat. No. B8262092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosylisomaltol
Molecular FormulaC12H16O8
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3
InChIKeyRRYYNIJTMYUJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.021e+005 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Glucosylisomaltol: Heat-Damage Marker Overview


Glucosylisomaltol (CAS 85559-61-1), also known as 2-acetyl-3-D-glucopyranosylfuran, is an O-glycosyl compound comprising an isomaltol aglycone linked via an α-glycosidic bond to a D-glucopyranose unit [1]. With a molecular formula of C12H16O8 and a molecular weight of 288.25 g/mol, it presents as an off-white to light beige solid with a melting point of 139–141 °C and limited solubility in DMSO and methanol [2]. Formed predominantly via the Maillard reaction between maltose and amino acids such as glutamine or proline [3], glucosylisomaltol serves as a specific chemical marker for advanced-stage non-enzymatic browning in thermally processed cereal-based products. Its formation is tightly linked to maltose degradation pathways, providing a unique diagnostic window into heat-induced quality changes that other common indicators cannot resolve with equivalent precision [4].

Why Generic Markers Fall Short


Substituting glucosylisomaltol with common Maillard reaction markers such as hydroxymethylfurfural (HMF), furosine, or galactosylisomaltol introduces significant analytical and interpretive liabilities in cereal-based matrices. HMF and furosine exhibit divergent formation kinetics, respond to different precursor pools, and display varying thermal stability profiles that obscure the precise extent of advanced-stage browning [1]. Galactosylisomaltol, while structurally analogous, originates from lactose rather than maltose, rendering it irrelevant for matrices where maltose is the dominant reducing sugar [2]. Furthermore, glucosylisomaltol demonstrates superior marker potential in commercial pasta surveys, where it was identified among the five MRPs exhibiting the strongest differential clustering between low- and high-heat-treated samples—a discriminatory capacity not shared by all generic indicators [3]. Consequently, relying on non-specific surrogates compromises the accuracy of heat-damage quantification, risks false-negative assessments in gluten-free or low-maltose formulations, and undermines the traceability required for regulatory compliance and procurement-driven quality assurance [4].

Evidence-Based Comparator Guide


Baking Time Stability vs. HMF and Furosine

In einkorn water biscuits baked at 205 °C for increasing durations (25 to 75 min), glucosylisomaltol (GLI) content remained unchanged across all time points, whereas furosine increased up to 50 min and HMF began forming only after 50 min of baking [1]. This kinetic divergence establishes GLI as a more stable, end-point indicator of advanced browning that does not exhibit progressive accumulation artifacts during extended thermal exposure.

Food Chemistry Thermal Processing Maillard Reaction

Marker Performance in Commercial Biscuits

Analysis of 62 commercial digestive and semi-sweet biscuits marketed in Spain revealed average glucosylisomaltol (GIM) and galactosylisomaltol (GAI) contents of 4.12 mg/kg and 7.42 mg/kg, respectively, with substantial variability across samples [1]. Furthermore, GIM formation was inversely modulated by fiber content, whereas GAI formation was promoted in dietetic biscuits due to elevated protein levels associated with fiber addition [1]. This compositional dependency underscores GIM's specific utility in fiber-enriched or gluten-free formulations where alternative markers may yield misleadingly elevated values.

Food Analysis Bakery Products Quality Markers

Heat-Treatment Discrimination in Pasta

In a survey of 31 commercial pasta products quantifying 14 Maillard reaction products (MRPs), cluster analysis distinguished a low-MRP and a high-MRP group. Closer examination identified five MRPs—N-ε-maltulosyllysine, pyrraline, maltosine, HMF, and glucosyl isomaltol—as exhibiting the strongest differential clustering and thus possessing the highest heating marker potential [1]. Glucosyl isomaltol concentrations reached up to 10 mg/kg in some pasta products and correlated well with the intensity of heat treatment [1]. Notably, other MRPs, including furosine, did not demonstrate equivalent discriminatory power in this matrix [1].

Pasta Processing Heat Treatment Multivariate Analysis

Glycosylation-Enhanced Solubility vs. Isomaltol

3-O-α-D-Glucosyl isomaltol is formed through enzymatic glycosylation of isomaltol, a process that attaches a glucose moiety to the isomaltol core . This structural modification confers improved aqueous solubility and enhanced chemical stability compared to the non-glycosylated parent compound, isomaltol . While direct quantitative solubility data for the glycosylated derivative is limited in the public domain, the class-level principle of glycosylation-mediated solubility enhancement is well-established for phenolic and furanic aglycones.

Glycosylation Solubility Enhancement Compound Stability

Key Analytical and Quality Applications


HPLC and LC-MS/MS Method Calibration

Glucosylisomaltol (CAS 85559-61-1) is available as a high-purity LC-MS/MS reference standard from certified producers, enabling robust quantification, method validation, and confirmatory analysis across demanding analytical workflows [1]. Its specific chromatographic retention time and UV spectral signature, distinct from co-eluting furanic compounds such as HMF and furfural, support accurate peak identification in complex cereal matrices. Laboratories engaged in food safety and quality control should procure glucosylisomaltol reference material to establish validated methods for assessing advanced-stage browning in pasta, bread, biscuits, and baby cereals, as recommended in multiple peer-reviewed studies [1].

Quality Control for Low-Maltose Cereals

In einkorn wheat bread, which contains inherently lower maltose levels due to moderate β-amylase activity, glucosylisomaltol content in the crust averaged 2.3 ± 1.78 mg/kg DM, significantly lower than in bread wheat (13.1 ± 5.57 mg/kg DM) and durum wheat (18.9 ± 1.11 mg/kg DM) [2]. This differential formation pattern establishes glucosylisomaltol as a sensitive indicator of maltose-derived heat damage in specialty cereal products. Procurement of glucosylisomaltol analytical standards is therefore critical for manufacturers of gluten-free, einkorn, or sprouted-grain products who require precise, matrix-appropriate markers to validate their low-heat-damage processing claims.

Baby Cereal and Bakery Storage Monitoring

Glucosylisomaltol has been validated as a useful indicator for controlling the browning reaction during baby cereal storage and bread baking [3]. Its presence in stored baby cereals correlates with inadequate storage conditions and progressive Maillard reaction advancement. Unlike HMF, which can be generated through multiple pathways and may be influenced by acidic conditions, glucosylisomaltol formation is more specifically tied to maltose-amine interactions, offering a more targeted assessment of cereal-specific browning [4]. Quality assurance laboratories supporting infant food manufacturers should incorporate glucosylisomaltol analysis into shelf-life validation protocols to ensure product consistency and safety.

Traditional vs. High-Temperature Pasta Drying

In commercial pasta surveys, glucosylisomaltol concentrations correlated strongly with the intensity of heat treatment and were instrumental in distinguishing low-MRP from high-MRP product clusters [5]. Pasta manufacturers marketing 'traditionally produced' or 'gently dried' products can utilize glucosylisomaltol quantification as objective evidence to substantiate their processing claims. Procurement of this specific marker compound enables robust differentiation from competitors employing high-temperature drying regimes, thereby supporting premium positioning and regulatory compliance in European and international markets [5].

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